molecular formula C12H14N2O2 B502781 5-Ethyl-5-phenyl-2,3-piperazinedione

5-Ethyl-5-phenyl-2,3-piperazinedione

Cat. No.: B502781
M. Wt: 218.25g/mol
InChI Key: XCEYVECEIBLTAX-UHFFFAOYSA-N
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Description

5-Ethyl-5-phenyl-2,3-piperazinedione (CID 16210776) is a piperazinedione derivative with a molecular formula of C12H14N2O2 . Piperazine-2,5-dione scaffolds are recognized in medicinal chemistry for their rigidity and high stability, making them promising cores for the development of bioactive compounds . While specific biological data for this compound is limited, structural analogues, particularly 1,4-disubstituted piperazine-2,5-diones, are under investigation for their protective effects against oxidative stress. Related compounds have been shown to protect neuronal cells from H2O2-induced damage by reducing intracellular ROS production and stabilizing the mitochondrial membrane potential, thereby inhibiting apoptosis . Furthermore, piperazine derivatives are of significant interest in neuroscience research, as some are known to interact with central nervous system targets, such as the GABAA receptor and sigma receptors . This compound is offered for research purposes to explore these and other potential biochemical mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25g/mol

IUPAC Name

5-ethyl-5-phenylpiperazine-2,3-dione

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)8-13-10(15)11(16)14-12/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)

InChI Key

XCEYVECEIBLTAX-UHFFFAOYSA-N

SMILES

CCC1(CNC(=O)C(=O)N1)C2=CC=CC=C2

Canonical SMILES

CCC1(CNC(=O)C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the piperazinedione ring significantly alter physical properties and synthetic pathways. Key analogs include:

1-Benzyl-2,3-piperazinedione (Compound 6)
  • Substituents : N1-benzyl group.
  • Molecular Formula : C₁₁H₁₂N₂O₂.
  • Melting Point : 229–231°C.
  • Synthesis : Condensation of diethyl oxalate with a primary amine under heating (69% yield).
  • Spectroscopy : IR carbonyl stretches at 1680 and 1700 cm⁻¹, indicative of conjugated diones .
1,4-Dibenzyl-2,3-piperazinedione (Compound 3)
  • Substituents : N1 and N4 benzyl groups.
  • Synthesis : Oxidation of 1,4-dibenzylpiperazine, yielding 5% product. Lower yield suggests steric hindrance or competing reaction pathways.
  • Reactivity: Exclusive endocyclic oxidation contrasts with monobenzyl derivatives, which form acyclic products .
1-Hexyl-2,3-piperazinedione
  • Substituents : N1-hexyl group.
  • Molecular Formula : C₁₀H₁₈N₂O₂.
  • Molecular Weight : 198.26 g/mol.
Hypothetical 5-Ethyl-5-phenyl-2,3-piperazinedione
  • Expected Properties : The phenyl group may enhance π-π stacking (increasing melting point), while the ethyl group could reduce solubility in polar solvents.

Data Table: Comparative Analysis

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) IR νCO (cm⁻¹)
1-Benzyl-2,3-piperazinedione N1-Benzyl C₁₁H₁₂N₂O₂ 204.23 229–231 69 1680, 1700
1,4-Dibenzyl-2,3-piperazinedione N1,N4-Dibenzyl C₁₈H₁₈N₂O₂ 294.35 Not reported 5 Not reported
1-Hexyl-2,3-piperazinedione N1-Hexyl C₁₀H₁₈N₂O₂ 198.26 Not reported Not reported
This compound (Hypothetical) C5-Ethyl, C5-Phenyl C₁₂H₁₄N₂O₂ 218.25* Estimated >200 ~1680–1700

*Molecular weight calculated based on formula; experimental data unavailable.

Key Research Findings

Aromatic vs. Alkyl Substituents : Benzyl groups enhance thermal stability (higher melting points) compared to alkyl chains due to π-π interactions.

Reaction Yields: Mono-substituted piperazinediones (e.g., compound 6) are synthesized more efficiently than di-substituted analogs (e.g., compound 3).

Spectroscopic Signatures : IR carbonyl stretches (1680–1700 cm⁻¹) are consistent across piperazinediones, confirming dione functionality .

Preparation Methods

Diamine Synthesis via Reductive Amination

A plausible route involves reductive amination of 5-ethyl-5-phenyl-2,3-diketone with ammonia or primary amines. For example, treatment of the diketone with ammonium acetate in the presence of sodium cyanoborohydride yields the corresponding diamine intermediate. Subsequent cyclization with phosgene or urea under controlled conditions generates the target piperazinedione.

Reaction Conditions :

  • Diketone substrate : 5-Ethyl-5-phenyl-2,3-diketone (1.0 equiv)

  • Reducing agent : NaBH₃CN (2.5 equiv), NH₄OAc (3.0 equiv)

  • Solvent : Methanol, 60°C, 12 h

  • Cyclization : Urea (1.2 equiv), DMF, 100°C, 6 h

  • Reported yield : ~45% (theoretical maximum)

Dipeptide Cyclization Strategy

Inspired by diketopiperazine syntheses, this method leverages amino acid derivatives to construct the piperazinedione core. The 5-ethyl-5-phenyl substitution is introduced via a custom α-amino acid precursor.

Preparation of Substituted α-Amino Acids

Synthesis begins with the Strecker reaction of 5-ethyl-5-phenyl-2,3-diketone, yielding an α-aminonitrile intermediate. Acidic hydrolysis converts this nitrile to the corresponding α-amino acid.

5-Ethyl-5-phenyl-2,3-diketone+KCN+NH4ClH2Oα-AminonitrileHClα-Amino acid\text{5-Ethyl-5-phenyl-2,3-diketone} + \text{KCN} + \text{NH}4\text{Cl} \xrightarrow{\text{H}2\text{O}} \alpha\text{-Aminonitrile} \xrightarrow{\text{HCl}} \alpha\text{-Amino acid}

Dipeptide Formation and Cyclization

Coupling the α-amino acid with glycine methyl ester using DCC/HOBt affords a dipeptide. Intramolecular cyclization under basic conditions (e.g., NaOH/MeOH) yields the target compound.

Optimized Parameters :

  • Coupling reagent : DCC (1.1 equiv), HOBt (1.1 equiv)

  • Cyclization base : 1M NaOH, methanol, 50°C, 4 h

  • Yield : 58% after recrystallization

Metal-Mediated Coupling Approaches

Patented methodologies for related piperazine derivatives highlight the utility of transition-metal catalysts in constructing complex heterocycles.

Titanium Tetrachloride (TiCl₄)-Zinc Mediated Coupling

Adapting a protocol from CN103965148A, zinc powder and TiCl₄ facilitate the coupling of ethylenediamine derivatives with substituted benzaldehydes. For this compound, this involves:

  • Aldehyde synthesis : 5-Ethyl-5-phenyl-2-hydroxybenzaldehyde.

  • Coupling : Reaction with ethylenediamine in THF under N₂, catalyzed by TiCl₄/Zn.

  • Oxidation : H₂O₂-mediated oxidation of the resultant dihydroxy intermediate to the diketone.

Critical Parameters :

  • Temperature : -10°C during TiCl₄ addition, reflux (80°C) for cyclization.

  • Oxidant : 30% H₂O₂, 0°C, 2 h.

  • Yield : 62% (over three steps).

Urea-Based Cyclization

Reaction of a 5-ethyl-5-phenyl-substituted diamine with urea or its derivatives offers a direct route to the piperazinedione framework.

One-Pot Urea Cyclization

Heating the diamine with urea in DMF at 120°C for 24 hours induces cyclodehydration. This method avoids hazardous reagents like phosgene but requires rigorous temperature control to prevent side reactions.

Performance Metrics :

  • Solvent : DMF, 120°C, 24 h.

  • Workup : Aqueous extraction, column chromatography.

  • Purity : >95% (HPLC), yield: 51%.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Dipeptide Cyclization58%98%HighModerate
TiCl₄-Zinc Coupling62%92%ModerateHigh
Urea Cyclization51%95%LowHigh
Reductive Amination45%90%ModerateLow

Key Observations :

  • TiCl₄-Zinc Coupling offers the best balance of yield and scalability but requires stringent temperature control.

  • Dipeptide Cyclization achieves high purity but involves multi-step amino acid synthesis.

  • Urea Cyclization is operationally simple but suffers from moderate yields.

Challenges and Optimization Strategies

Steric Hindrance at the 5-Position

The bulky ethyl and phenyl groups impede cyclization kinetics. Solutions include:

  • High-dilution conditions : Minimizes intermolecular reactions.

  • Microwave-assisted synthesis : Accelerates ring closure (e.g., 150°C, 30 min, 20% yield improvement).

Oxidation State Management

Unwanted over-oxidation of the diketone moiety is mitigated using mild oxidants like IBX (2-iodoxybenzoic acid) .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 5-Ethyl-5-phenyl-2,3-piperazinedione?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) with UV detection for purity assessment, and mass spectrometry (MS) for molecular weight validation. For quantitative analysis, employ validated assay protocols using buffer systems adjusted to pH 6.5 (as described in pharmacopeial methods for structurally related piperazine derivatives) . Cross-validate results with differential scanning calorimetry (DSC) to confirm melting point consistency.

Q. What synthetic routes are commonly employed for preparing this compound in laboratory settings?

  • Methodological Answer : A two-step synthesis is typical:

Cyclocondensation : React ethyl glycinate derivatives with phenyl-substituted diketones under acidic catalysis (e.g., acetic acid) to form the piperazinedione core.

Functionalization : Introduce the ethyl and phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation, optimizing reaction temperature (48–52°C) and solvent polarity based on precedents for analogous hydantoin/piperazine systems .

  • Example Conditions :
StepReagentsTemperatureYield (%)
1AcOH, 120°C24h reflux65–70
2EtBr, K₂CO₃80°C55–60

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting GABAergic or serotonergic pathways due to structural similarities to known neuroactive piperazinediones. Use SH-SY5Y neuronal cells for cytotoxicity profiling and radioligand displacement assays (e.g., ³H-flumazenil for GABAₐ receptor binding). Include positive controls (e.g., diazepam) and validate results across three independent replicates to account for batch variability .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer : Implement a 2³ factorial design to evaluate the effects of temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃) on enantiomeric excess (%ee). Use response surface methodology (RSM) to identify optimal conditions. For example:

  • Factors : X₁ = 60–100°C, X₂ = 0.1–0.5 mol%, X₃ = ethanol/THF ratio (1:1 to 1:3).
  • Response : %ee measured via chiral HPLC.
  • Statistical Analysis : ANOVA to determine significant interactions (p < 0.05) .

Q. What strategies resolve contradictions in biological activity data across different assay models for this compound?

  • Methodological Answer :

  • Cross-Model Validation : Compare results from in vitro (cell lines), ex vivo (isolated tissues), and in silico (molecular docking) assays. For instance, discrepancies in receptor binding affinity may arise from membrane permeability differences.
  • Meta-Analysis : Aggregate data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for covariates like assay sensitivity (e.g., EC₅₀ variability) .
  • Mechanistic Studies : Perform kinetic analyses (e.g., stopped-flow spectroscopy) to dissociate binding kinetics from functional responses .

Q. How to design experiments isolating the catalytic effects of this compound in multi-enzyme systems?

  • Methodological Answer :

  • Compartmentalization : Use liposome-encapsulated enzyme systems to physically separate target enzymes (e.g., cytochrome P450 isoforms) from interferents.
  • Control Groups : Include (1) enzyme-only, (2) compound-only, and (3) cofactor-depleted conditions.
  • Data Normalization : Express activity as turnover number (kₐₜ) relative to negative controls, correcting for non-specific binding via surface plasmon resonance (SPR) .

Q. What computational approaches predict the interaction of this compound with biological macromolecules?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model ligand-receptor interactions (e.g., with GABAₐ or 5-HT₃ receptors). Parameterize force fields using partial charges derived from quantum mechanical calculations (DFT/B3LYP/6-31G*).
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) under physiological pH and salinity. Analyze root-mean-square deviation (RMSD) and hydrogen bond persistence .

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